O1-(Dimethoxytrityl)triethylene glycol

Description

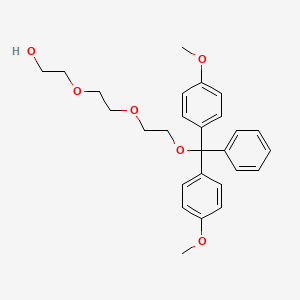

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O6/c1-29-25-12-8-23(9-13-25)27(22-6-4-3-5-7-22,24-10-14-26(30-2)15-11-24)33-21-20-32-19-18-31-17-16-28/h3-15,28H,16-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZOXUWFELICHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50723712 | |

| Record name | 2-(2-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146669-11-6 | |

| Record name | 2-(2-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The chemical and physical properties of O1-(Dimethoxytrityl)triethylene glycol are dictated by the interplay between the hydrophobic, bulky dimethoxytrityl group and the hydrophilic, flexible triethylene glycol chain.

| Property | Value |

| Molecular Formula | C27H32O6 |

| Molecular Weight | 452.54 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, acetonitrile, THF); sparingly soluble in water |

| Boiling Point | Not available (decomposes) |

| Melting Point | Not applicable (amorphous solid/oil) |

Note: Some properties are based on closely related structures and may vary slightly for the specific compound.

Applications in Nucleic Acid Chemistry Research

Integration into Automated Oligonucleotide Synthesis

The chemical structure of O1-(Dimethoxytrityl)triethylene glycol, particularly after its conversion to a phosphoramidite (B1245037), is highly compatible with the phosphoramidite method, the gold standard for automated solid-phase oligonucleotide synthesis. nih.govgoogle.com The DMT group is an acid-labile protecting group for the 5'-hydroxyl function, which is crucial for the stepwise, 3'-to-5' assembly of the oligonucleotide chain. google.com During each cycle of the synthesis, the DMT group is removed to allow the free hydroxyl group to react with the next incoming phosphoramidite monomer.

The triethylene glycol phosphoramidite, often referred to as a "Spacer 9" phosphoramidite, is used as a standard reagent on automated DNA synthesizers. biosearchtech.comresearchgate.net It can be incorporated at any desired position within the sequence—at the 5' or 3' terminus, or internally between nucleotide bases. idtdna.com This is achieved by simply programming its addition during the desired coupling cycle in the synthesis protocol.

Role as a Hydrophilic Spacer and Linker Arm

The triethylene glycol moiety is a flexible and hydrophilic chain that functions as a non-nucleosidic spacer arm. creative-biogene.comnih.gov This spacer, which is nine atoms long (six carbons and three oxygens), is used to introduce a defined distance between different parts of an oligonucleotide or between the oligonucleotide and a conjugated molecule. biosyn.com

Key characteristics and functions of the triethylene glycol spacer include:

Flexibility and Length : It provides a long, flexible linker that can be extended by consecutive additions of the monomer during synthesis to create longer spacer arms. idtdna.com

Applications : It is used to form non-nucleotidic bridges in hairpin loops, to link oligonucleotides for various applications, and for the solid-phase immobilization of hybridization probes. biosyn.com

Facilitation of Ligand and Reporter Molecule Attachment

One of the most significant applications of the triethylene glycol linker is to facilitate the attachment of various functional molecules to oligonucleotides. biosyn.com The spacer physically separates the attached molecule from the nucleic acid backbone. This separation is critical as it minimizes steric hindrance and potential electronic interactions (e.g., quenching of fluorescence) between the label and the DNA or RNA bases, which could otherwise interfere with hybridization or the function of the attached molecule. atdbio.com

Commonly attached molecules via TEG spacers include:

Biotin (B1667282) : For affinity purification and detection. glenresearch.com

Cholesterol : To enhance cellular uptake and delivery. biosearchtech.com

Fluorescent Dyes : For detection in applications like qPCR, FISH, and microscopy. biosyn.com

Haptens : Such as Dinitrophenyl (DNP), for immunological detection. glenresearch.com

The precision of automated oligonucleotide synthesis allows the triethylene glycol phosphoramidite to be inserted at exact, predetermined locations within the oligonucleotide sequence. This enables highly specific labeling strategies. Furthermore, the linker can be incorporated at multiple sites within the same oligonucleotide to achieve multi-site labeling. idtdna.comglenresearch.com This capability is useful for creating probes with multiple reporter molecules to amplify signals or for constructing complex molecular architectures.

While direct comparative data on labeling yields is sparse, the use of spacers is a well-established strategy to improve the efficiency and functionality of fluorescently labeled oligonucleotides. Spacers, like the triethylene glycol linker, distance the fluorophore from the oligonucleotide, which can minimize quenching effects that some dyes experience when in close proximity to guanine bases. atdbio.com This separation can lead to brighter, more stable fluorescence signals. Post-synthesis labeling of oligonucleotides modified with a spacer-linked reactive group (like an amine) is a common method, and while it may result in lower initial yields compared to direct incorporation, it protects the dye from the harsh chemicals used during synthesis, preserving its fluorescent intensity. biosyn.com

Impact on Oligonucleotide Stability and Hybridization Properties

However, in specific applications, such as for surface-tethered probes used in microarrays, spacers are crucial. They extend the probe away from the solid surface, reducing steric hindrance and electrostatic repulsion, which significantly improves hybridization efficiency with the target sequence in solution. researchgate.net Studies have also shown that for certain aptamer-amphiphile constructs, hydrophilic PEG spacers result in better binding affinity compared to more hydrophobic alkyl spacers. nih.gov

| Modification | General Impact on Duplex Stability (Tm) | Effect on Hybridization Efficiency | Rationale |

|---|---|---|---|

| Internal TEG Spacer | Typically decreases Tm | Context-dependent | Disrupts the continuity of base-stacking, which is a major stabilizing force in the DNA duplex. researchgate.net |

| Terminal TEG Spacer (Surface-Bound) | May have minimal impact on duplex Tm itself | Generally increases hybridization efficiency | Lifts the oligonucleotide off the solid support, reducing steric hindrance and improving accessibility for the target strand. researchgate.net |

Engineering of Cross-Links in Nucleic Acid Structures

A sophisticated application of oligo(ethylene glycol) linkers, including triethylene glycol, is the rational design of cross-linked nucleic acid structures. nih.govumich.edu These linkers can be used to covalently connect two different strands of DNA (interstrand cross-link) or to connect two non-contiguous parts of the same strand (intrastrand cross-link). nih.gov

This is a powerful tool for stabilizing complex nucleic acid structures, such as DNA duplexes, hairpins, or triplexes. For instance, an oligo(ethylene glycol) linker can be used to replace the nucleobases in a hairpin loop, covalently tethering the two ends of the helical stem. umich.edu This strategy creates highly stable structures that are resistant to denaturation. umich.edu The synthesis is achieved by incorporating the DMT-glycol-phosphoramidite at the 5'-end of one oligonucleotide segment and then continuing the synthesis of the second, complementary segment on the same solid support, effectively bridging the two domains with the glycol chain. nih.gov

Replacement of Nucleotide Sequences in DNA and RNA Helices

Oligo(ethylene glycol) linkers, derived from precursors like this compound, are frequently employed to replace nucleotide sequences within nucleic acid structures. umich.edu This strategy is particularly useful for substituting the loop portions at the ends of DNA or RNA helices. umich.edu By replacing a sequence of nucleotides with a non-nucleosidic linker, researchers can investigate the structural and functional roles of these loop domains.

Table 1: Applications of TEG Linkers as Nucleotide Replacements

| Application Area | Description | References |

|---|---|---|

| Hairpin Loop Replacement | The entire loop structure at the end of a DNA or RNA helix is substituted with a glycol linker. | umich.edu |

| Internal Loop/Bulge Mimicry | A portion of a larger nucleic acid structure, such as an internal loop, is replaced to study conformational effects. | umich.edu |

| Structural Probes | Used to create simplified, synthetic models of complex nucleic acid domains for biophysical studies. | umich.edu |

Cross-Linking of Terminal Residues in Double-Stranded Helices

A primary application of glycol-based linkers is the covalent cross-linking of terminal residues in double-stranded helices. umich.edu By incorporating the linker at the termini of a self-complementary oligonucleotide, a stable, unimolecular hairpin structure can be formed. umich.edu This effectively links the 3' end of one strand to the 5' end of the other within a duplex.

This cross-linking imparts significant stability to the helical structure and can be used to:

Bridge two distinct domains of a higher-order nucleic acid structure. umich.edu

Tether two separate nucleic acid sequences that hybridize independently. umich.edu

Link a nucleic acid to another molecule, such as a ligand or a reporter group. umich.edu

The linker is typically incorporated into the nucleic acid backbone through standard phosphodiester linkages, connecting to the 3' or 5' hydroxyl group of the adjacent nucleoside. umich.edu

Development of Modified Nucleosides and Phosphoramidite Synthons

The dimethoxytrityl (DMT) group on this compound is a key acid-labile protecting group used in the solid-phase synthesis of oligonucleotides. ajchem-a.comnih.gov This allows the triethylene glycol (TEG) moiety to be used as a spacer for attaching various functional groups or labels onto a nucleic acid sequence. The compound is converted into a phosphoramidite synthon by phosphitylating its free hydroxyl group. umich.edu This synthon can then be readily incorporated into an oligonucleotide at any desired position using an automated DNA/RNA synthesizer. umich.edu

Synthesis of Novel Thymidine (B127349) Phosphoramidite Synthons

Researchers have synthesized novel thymidine phosphoramidite synthons that incorporate a primary amino group attached via a triethylene glycol linker. researchgate.net This innovative synthon allows for the introduction of functional amino groups at specific internucleoside phosphate positions during automated oligodeoxynucleotide synthesis. researchgate.net

The resulting amino-linker modified oligonucleotides demonstrate key properties:

They are stable under the alkaline deprotection conditions used in standard oligonucleotide synthesis. researchgate.net

They retain their Watson-Crick base-pairing capabilities, ensuring that the modification does not disrupt duplex formation. researchgate.net

The presence of the TEG spacer facilitates the attachment of single or multiple ligands or reporter molecules to the oligonucleotide in a sequence-specific manner. researchgate.net

Table 2: Characteristics of a TEG-Linked Thymidine Phosphoramidite Synthon

| Feature | Description | Significance |

|---|---|---|

| Linker | Triethylene glycol | Provides a flexible, hydrophilic spacer arm. researchgate.net |

| Functional Group | Primary Amine | Allows for post-synthetic conjugation of labels and ligands. researchgate.net |

| Attachment Point | Internucleoside Phosphate | Minimally perturbs the helical structure. researchgate.net |

| Compatibility | Automated Synthesis | Can be incorporated at any desired position during standard synthesis. researchgate.net |

Dinitrophenyl (DNP) Labeling via TEG Phosphoramidite

The 2,4-dinitrophenyl (DNP) group is a hapten—a small, highly immunogenic molecule—that serves as an effective affinity tag in molecular biology. genelink.com DNP can be conjugated to oligonucleotides via a triethylene glycol (TEG) spacer arm to create probes for various hybridization assays. genelink.com

The synthesis is achieved using a DNP-TEG phosphoramidite, which allows for the direct incorporation of the DNP-TEG moiety at either the 3' or 5' terminus of an oligonucleotide during automated synthesis. glenresearch.com The flexible TEG spacer, which is approximately 22.5 Å in length, positions the DNP tag away from the oligonucleotide backbone, facilitating its recognition by anti-DNP antibodies. glenresearch.comresearchgate.net

These DNP-labeled probes are widely used in applications such as:

In situ hybridization

Northern blotting

Southern blotting genelink.com

Detection is accomplished using anti-DNP antibodies that are conjugated to either a fluorescent dye for direct detection or an enzyme (like horseradish peroxidase or alkaline phosphatase) for secondary detection with a colorimetric, chemiluminescent, or fluorescent substrate. genelink.com

Table 3: Summary of DNP-TEG Phosphoramidite in Oligonucleotide Labeling

| Property | Detail | Reference |

|---|---|---|

| Label | 2,4-dinitrophenyl (DNP) | A high-affinity hapten tag. |

| Spacer | Triethylene Glycol (TEG) | Flexible, hydrophilic linker. genelink.comglenresearch.com |

| Synthon | DNP-TEG Phosphoramidite | Enables incorporation during automated synthesis. glenresearch.com |

| Detection Method | Anti-DNP Antibodies | Allows for high-sensitivity detection in various assays. genelink.com |

| Coupling Time | 12-15 minutes | Efficient incorporation during synthesis. glenresearch.com |

Role in Bioconjugation and Bio Interfaces Research

Conjugation to Macromolecules and Ligands

The ability to connect different molecular entities with precision is crucial in creating functional biomaterials and probes. The TEG linker, often introduced using a DMT-protected phosphoramidite (B1245037) precursor, serves as a stable and flexible bridge between various macromolecules.

Attachment to Proteins, Peptides, and Carbohydrates

The conjugation of TEG linkers to biomolecules like proteins, peptides, and carbohydrates is a widely used strategy to create complex, functional structures. nih.gov The TEG spacer helps to overcome steric hindrance and maintain the biological activity of the conjugated molecules. For instance, di(triethylene glycol monomethyl ether) squarate has been studied for its utility in conjugating carbohydrates to proteins. nih.govresearchgate.net While various methods exist for linking biomolecules, the use of flexible linkers like TEG is a recurring theme for improving the properties of the final conjugate. acs.orgresearchgate.net In the context of creating glycopeptides, linkers are essential for attaching sugar moieties to the peptide backbone. nih.gov The process often involves complex synthetic strategies where protecting groups, similar in function to the DMT group, play a critical role in directing the reaction to the desired site. nih.gov

Table 1: Research Findings on Macromolecule Conjugation with Ethylene (B1197577) Glycol Linkers

| Macromolecule | Linker Type/Methodology | Key Finding |

| Carbohydrates to Proteins | Di(triethylene glycol monomethyl ether) squarate | Used as a reagent for conjugating amine-containing carbohydrates to proteins. nih.govresearchgate.net |

| Peptides | Thiol-ene Coupling (TEC) with linker | Enabled the successful conjugation of different peptide parts and glycosides to form complex glycopeptides. nih.gov |

| General Proteins | PEGylation (using Polyethylene (B3416737) Glycol linkers) | Covalently linking PEG chains, which are polymers of ethylene glycol units, can increase a protein's in-vivo half-life and reduce immunogenicity. researchgate.net |

Incorporation of Diagnostic and Reporter Molecules (e.g., Biotin (B1667282), Fluorescein)

A primary application of O1-(Dimethoxytrityl)triethylene glycol is in the synthesis of labeled oligonucleotides for diagnostic and research purposes. atdbio.com The compound is typically converted into a phosphoramidite reagent, which can be used in an automated DNA synthesizer to incorporate the TEG linker at a specific position, most commonly the 5'-terminus. After the linker is in place, a reporter molecule like biotin or fluorescein (B123965) can be attached.

BiotinTEG is a common modification where a triethylene glycol spacer connects biotin to an oligonucleotide. generi-biotech.com This 15-atom spacer arm extends the biotin label away from the oligonucleotide, which can improve its accessibility for binding to streptavidin. generi-biotech.comglenresearch.com The DMT group on the phosphoramidite precursor is crucial as it allows for monitoring of the coupling efficiency during synthesis and enables simplified purification. glenresearch.com Similarly, fluorescent dyes like fluorescein (FAM) can be attached via a DMT-protected linker to create probes for various molecular biology applications. acs.org

Table 2: Examples of Diagnostic and Reporter Molecule Conjugation

| Reporter Molecule | Linker Structure | Application |

| Biotin | Triethylene Glycol (TEG) spacer | Incorporated into oligonucleotides to create probes for binding to avidin (B1170675) or streptavidin. The spacer improves binding accessibility. generi-biotech.comglenresearch.com |

| Fluorescein (6-FAM) | DMT-protected linker | Used for 5'-terminal labeling of oligonucleotides for use as fluorescent probes in various assays. acs.org |

| Pyrene | Poly(ethylene glycol) (PEG) spacers | Used to create fluorescent probes for accurately measuring avidin and streptavidin concentrations. nih.gov |

Surface Modification and Biomaterial Functionalization

The properties of the triethylene glycol chain are extensively exploited in surface science to control interactions between synthetic materials and biological environments. This is particularly important in the development of medical devices and biosensors.

Preparation of Protein-Resistant Self-Assembled Monolayers (SAMs) on Gold Surfaces

Self-assembled monolayers (SAMs) composed of oligo(ethylene glycol)-terminated alkanethiols are a gold standard for creating surfaces that resist the non-specific adsorption of proteins. nih.gov These SAMs are typically formed by immersing a gold surface in a solution containing a molecule like 11-(mercaptoundecyl)-triethylene glycol. nih.govrsc.org The thiol group at one end of the molecule chemisorbs onto the gold, leading to the formation of a dense, ordered molecular layer. rsc.org

The outward-facing triethylene glycol units create a hydrophilic, bio-inert surface. uh.edu This layer acts as a physical and energetic barrier, preventing proteins from attaching to the underlying gold substrate, a critical feature for many biomedical and biotechnological applications. nih.govnih.gov The resistance to fouling is paramount for devices intended for use in complex biological fluids like blood or plasma. uh.edunih.gov

Table 3: Research on Protein-Resistant Self-Assembled Monolayers (SAMs)

| SAM Component | Surface | Key Property | Implication |

| 11-(mercaptoundecyl)-triethylene glycol | Gold | Forms a densely packed monolayer. | Exhibits excellent resistance to the non-specific adsorption of proteins like bovine serum albumin and myoglobin. nih.gov |

| Oligo(ethylene glycol) terminated thiols | Gold | Creates a hydrophilic hydration layer. | Suppresses protein adsorption, which is crucial for biosensors and medical implants. uh.edunih.gov |

| Tri(ethylene glycol)-maleimide disulfide | Gold | Creates a protein-resistant background with functional maleimide (B117702) groups. | Allows for the specific immobilization of cysteine-terminated peptides while preventing background fouling. researchgate.net |

Implications for Biosensor Development and Surface Chemistry

The ability to create protein-resistant surfaces is a cornerstone of modern biosensor design. By minimizing non-specific binding, the signal-to-noise ratio of a sensor is dramatically improved, leading to higher sensitivity and reliability. uh.edu

These OEG-functionalized surfaces serve as an ideal platform for the specific immobilization of capture molecules, such as antibodies, DNA probes, or enzymes. For example, a mixed SAM can be created that presents a low density of functional groups (for attaching a probe) within a larger background of protein-resistant TEG groups. researchgate.net This strategy ensures that only the target analyte binds to the immobilized probe, while other proteins in the sample are repelled from the surface. This approach has been successfully used to develop selective immobilization platforms for sensing applications. nih.gov

Applications in Drug Delivery System Development

The biocompatibility and hydrophilicity of ethylene glycol units have made them a key component in advanced drug delivery systems. Polymers and hydrogels incorporating oligo(ethylene glycol) side chains are being extensively researched for their ability to encapsulate and release therapeutic agents in a controlled manner. nih.gov

Oligo(ethylene glycol)-based hydrogels, such as those derived from poly(oligo(ethylene glycol) methacrylate) (POEGMA), are often thermo-responsive. researchgate.net These materials can exhibit a lower critical solution temperature (LCST), meaning they can undergo a phase transition from soluble to insoluble (or from swollen to collapsed) as the temperature is increased past a certain point. nih.govnih.gov This property can be finely tuned by adjusting the length of the OEG side chains. nih.gov This allows for the design of "smart" nanogels that can hold a drug cargo at physiological body temperature and release it upon localized heating, offering a strategy for targeted cancer therapy. researchgate.netnih.gov The use of ethylene glycol derivatives is often preferred due to their enhanced biocompatibility compared to other thermo-sensitive polymers. nih.gov

Table 4: Research Highlights of (Oligo)ethylene Glycol in Drug Delivery

| System Type | Polymer Composition | Key Feature | Application |

| Core-shell nanogels | Polystyrene core with a P(MEO₂MA-co-MEO₅MA) shell | Thermo-sensitive shell allows for temperature-controlled release of detoxification medicines. nih.gov | Sustained release of drugs like sinomenine (B1681799) and diltiazem. nih.gov |

| Microgels | Poly(oligo(ethylene glycol) methacrylate) (POEGMA) | Biocompatible and thermo-responsive. | Delivery of chemotherapeutic agents, with the potential to keep the released drug active. researchgate.net |

| Liposomes | Copolymer-modified liposomes with Chol-P(MEO₂MA-co-OEGMA) | The incorporated copolymer has an LCST of 37°C, enhancing the thermo-responsiveness of the liposome. nih.gov | Thermally triggered drug release for targeted therapies. nih.gov |

Construction of Dendrimers and Nanocarriers with TEG Spacers

The flexible and hydrophilic nature of the triethylene glycol spacer makes it an ideal component in the construction of dendrimers and nanocarriers for biomedical applications. nih.govnih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them excellent candidates for drug delivery systems. nih.govnih.govrsc.org

One prominent example is the synthesis of gallic acid-triethylene glycol (GATG) dendrimers. nih.govnih.gov These dendrimers utilize a repeating unit derived from gallic acid and triethylene glycol. The TEG spacers provide flexibility to the dendritic structure and enhance its solubility. nih.gov An efficient, scalable synthesis of the GATG repeating unit has been developed, allowing for the production of dendrimers up to the fourth generation with a high density of functional groups on their periphery. nih.gov These terminal groups, often azides, can be readily functionalized with various ligands such as carbohydrates, peptides, or imaging agents for targeted applications. nih.govnih.gov

Similarly, polyamidoamine (PAMAM) dendrimers, another major class of dendrimers, are often modified with TEG units. hep.com.cn The surface modification of amine-terminated PAMAM dendrimers with polyethylene glycol (PEG), of which TEG is the trimer, enhances their water solubility and biocompatibility. nih.gov In one study, amine-terminated TEG-derived PAMAM dendrimers were synthesized and used as templates for the preparation of stable gold nanoparticles. hep.com.cn The results indicated that the size of the gold nanoparticles could be controlled by the dendrimer generation, with higher generations leading to smaller, more uniform nanoparticles due to the stabilizing effect of the dense TEG-derived surface. hep.com.cn

The incorporation of TEG spacers into these nanostructures is critical for their function as drug carriers, as it helps to prevent aggregation and reduce non-specific interactions in biological environments. researchgate.netnih.gov

Table 1: Examples of Dendrimers and Nanocarriers Incorporating TEG Spacers

| Dendrimer/Nanocarrier Type | Core/Repeating Unit | Key Features of TEG Spacer | Application |

|---|---|---|---|

| GATG Dendrimers | Gallic Acid, Triethylene Glycol | Provides flexibility, hydrophilicity, and a scaffold for multivalent ligand presentation. nih.govnih.gov | Drug delivery, gene delivery, antiviral agents, diagnostics. nih.govnih.gov |

| TEG-derived PAMAM Dendrimers | Polyamidoamine (PAMAM) | Enhances biocompatibility and serves as a template for nanoparticle synthesis. nih.govhep.com.cn | Template for gold nanoparticle synthesis, drug delivery. hep.com.cnnih.gov |

| PEG-Dendritic Block Copolymers | Poly(ethylene glycol) (PEG), Acetylenedicarboxylate (ADC)-TEG | Increases solubility and provides "stealth" properties to evade the immune system. acs.orgresearchgate.net | Drug delivery applications. acs.org |

Facilitation of Ligand Loading and Release Mechanisms

The TEG spacer in bioconjugates plays a crucial role in both the loading of therapeutic or imaging agents and their subsequent release at the target site. nih.gov The hydrophilicity and flexibility of the TEG linker can improve the solubility of the entire conjugate, especially when hydrophobic drugs are attached, and can influence the accessibility of the payload to its biological target. nih.govresearchgate.net

In the context of dendrimer-based drug delivery systems, the TEG arms create a hydrophilic shell that can encapsulate hydrophobic drugs within the dendrimer's interior. For instance, PEGylated PAMAM dendrimers have been shown to effectively encapsulate anti-cancer drugs like 5-fluorouracil, with the PEG/TEG shell reducing drug leakage and hemolysis. nih.gov This encapsulation enhances the drug's stability and circulation time. nih.gov

Furthermore, the linker itself can be designed to be cleavable under specific physiological conditions, facilitating controlled drug release. nih.gov While TEG itself is generally stable, it is often incorporated as part of a larger linker system that includes a cleavable bond (e.g., an ester, disulfide, or pH-sensitive bond). The TEG component acts as a spacer, physically separating the drug from the carrier to ensure that the cleavable linkage is accessible to enzymes or the specific chemical environment of the target tissue, such as the low pH of a tumor microenvironment or the reductive environment inside a cell. nih.gov The choice of spacer can significantly influence the rate of drug release and, consequently, the therapeutic efficacy. nih.gov

Research on gallic acid-triethylene glycol aptadendrimers, which combine a GATG dendrimer with a targeting aptamer, has demonstrated the loading of an anticancer drug. nih.gov The TEG spacers in these constructs provide the necessary flexibility and spacing for the aptamer to bind its target while the dendrimer carries the therapeutic payload. nih.gov

Table 2: Role of TEG Spacers in Ligand Loading and Release

| System | Ligand/Drug | Function of TEG Spacer | Release Mechanism |

|---|---|---|---|

| PEGylated PAMAM Dendrimers | 5-Fluorouracil, Simvastatin | Enhances drug solubility and encapsulation; reduces premature drug leakage. nih.gov | Passive diffusion from the dendrimer core. |

| GATG Aptadendrimers | Acridine Orange Ligand (C8) | Provides flexibility for aptamer folding and target binding; creates a scaffold for drug interaction. nih.gov | Interaction-based, release upon target engagement. |

| Antibody-Drug Conjugates (ADCs) | DM1 (a maytansinoid) | Increases hydrophilicity of the conjugate, improving stability and pharmacokinetics. researchgate.net | Dependent on the cleavable linker attached to the TEG spacer. |

Integration into Proteolysis-Targeting Chimeras (PROTACs) as Linkers

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

Triethylene glycol is frequently used as a component of the linker in PROTAC design. medchemexpress.comtargetmol.com The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC, as it must orient the two ligands appropriately to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The hydrophilic and flexible nature of TEG-based linkers can enhance the solubility and cell permeability of the often large and complex PROTAC molecules. medchemexpress.com This is crucial for their development as therapeutic agents. Several commercially available PROTAC linkers are based on the TEG structure. medchemexpress.comtargetmol.com However, recent research has also explored the necessity of the linker itself, with some studies showing that "linker-free" PROTACs can be highly effective, in some cases even more so than their counterparts with traditional linkers. nih.gov In one study, a PROTAC with a single glycine (B1666218) linker (Gly-DA) was more effective at degrading the BCR-ABL oncoprotein than a version with a PEG1 (ethylene glycol) linker (Gly-PEG1-DA), which showed no degradation activity. nih.gov This highlights the complex and not-yet-fully-understood role of the linker, where simply providing space is not always sufficient or optimal, and specific linker chemistry is paramount.

Table 3: Triethylene Glycol (TEG) in PROTAC Linkers

| PROTAC Linker Component | Associated PROTAC Target/System | Role of the TEG Linker | Research Finding |

|---|---|---|---|

| Triethylene glycol | General PROTAC synthesis | Used as a PEG-based PROTAC linker to connect the target-binding and E3 ligase-binding moieties. medchemexpress.comtargetmol.com | Provides hydrophilicity and appropriate spacing to facilitate ternary complex formation. medchemexpress.com |

| Gly-PEG1-DA | BCR-ABL Oncoprotein | Compared against a linker-free version. | The PROTAC with the PEG1 linker (Gly-PEG1-DA) was found to be ineffective at inducing degradation of BCR-ABL, unlike its linker-free counterpart. nih.gov |

Advanced Research Perspectives and Methodological Considerations

Computational and Theoretical Studies

Computational chemistry offers powerful tools to investigate the properties of O1-(Dimethoxytrityl)triethylene glycol at a molecular level, providing insights that are often difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations are utilized to study the conformational flexibility of the triethylene glycol linker. The glycol chain is not a rigid structure; its dihedral angles can rotate, leading to a variety of spatial arrangements. MD simulations model the movement of atoms over time, revealing the predominant conformations of the linker. Studies on related molecules like ethylene (B1197577) glycol show a predominance of gauche conformations for the O-C-C-O dihedral angle, a feature stabilized by intramolecular hydrogen bonding. researchgate.net For this compound, simulations would focus on how the bulky, hydrophobic dimethoxytrityl (DMT) group at one terminus influences the conformational freedom of the hydrophilic glycol chain. These simulations can predict the linker's average length, flexibility, and spatial orientation, which are critical parameters when it is used as a spacer in complex biomolecular conjugates.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to elucidate the mechanisms of reactions involving this compound. researchgate.net These calculations can map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most energetically favorable pathway. nih.govrwth-aachen.de For instance, in the synthesis of this compound—the selective monotritylation of triethylene glycol—quantum calculations can explain the regioselectivity of the reaction. They can also be used to understand the kinetics and thermodynamics of subsequent reactions, such as the coupling of the terminal hydroxyl group to another molecule, which is a fundamental step in its application as a chemical linker. A theoretical mechanism for the nucleophilic addition of a glycol, for example, involves the attack on a carbon atom, leading to an intermediate that subsequently cyclizes. researchgate.net

Advanced Analytical Techniques in Research Contexts

The synthesis and application of this compound require rigorous analytical characterization to confirm its identity, purity, and the structure of any resulting conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. The dimethoxytrityl group has characteristic aromatic proton signals in the ¹H NMR spectrum, while the two methoxy groups exhibit a sharp singlet. The protons of the triethylene glycol linker appear as a series of multiplets. Upon conjugation to other molecules, shifts in these signals can confirm the site of attachment and provide information about the conformation of the final product. Two-dimensional NMR techniques are often used for complex conjugates to establish through-bond and through-space correlations between different parts of the molecule. semanticscholar.org

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| DMT Aromatic Protons | 6.8 - 7.5 | 113 - 159 |

| DMT Methoxy Protons | ~3.75 | ~55 |

| Glycol Methylene Protons | 3.5 - 3.8 | 61 - 73 |

Note: Chemical shifts are approximate and can vary depending on the solvent and molecular context.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound and confirming the successful synthesis of its conjugates. ajchem-a.com ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, providing a clear molecular ion peak. This is crucial for verifying the addition of the DMT group to the triethylene glycol molecule. In research involving this compound, ESI-MS is used to monitor reaction progress and characterize the final products. nih.govnih.govsigmaaldrich.com Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecular ion, yielding structural information that confirms the connectivity of the different components of a conjugate.

High-Performance Liquid Chromatography (HPLC) is the primary method for both the purification and purity assessment of this compound. atdbio.com The presence of the hydrophobic dimethoxytrityl group makes reversed-phase HPLC (RP-HPLC) particularly effective. glenresearch.com In a technique often referred to as "trityl-on" purification, the crude synthetic mixture is passed through an RP-HPLC column. The desired DMT-containing product is strongly retained on the column due to the hydrophobicity of the DMT group, while unprotected starting materials and by-products (failure sequences) elute much earlier. glenresearch.comnih.gov After the collection of the product fraction, the DMT group can be removed chemically. google.com The purity of the final compound is then typically assessed by analytical RP-HPLC, which should show a single, sharp peak.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 or Polystyrene (PRP-1) nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., triethylammonium acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Detection | UV Absorbance (at a wavelength where the DMT group absorbs strongly, e.g., 260 nm) |

| Purification Principle | Separation based on hydrophobicity; DMT-on product is strongly retained. atdbio.comglenresearch.com |

Green Chemistry Principles in Glycol Synthesis

The synthesis of this compound and similar molecules is increasingly being viewed through the lens of green chemistry, which advocates for the design of chemical products and processes that minimize the use and generation of hazardous substances.

Development of Sustainable Synthetic Routes

Traditional methods for the synthesis of mono-DMT-protected glycols often involve purification steps that are costly and generate significant solvent waste, most notably flash column chromatography. ajchem-a.com In response, researchers have been developing more sustainable, chromatography-free methodologies. ajchem-a.com These innovative routes focus on controlled synthesis to yield mono-DMT-protected derivatives of glycols with high purity and yield, employing economically and environmentally friendlier purification techniques like extraction and precipitation. ajchem-a.com

Key strategies in these sustainable synthetic routes include:

Controlled Tritylation: This is achieved by using an excess of the glycol to maintain a low concentration of the limiting reagent, 4,4′-dimethoxytrityl chloride (DMTr-Cl). ajchem-a.com

Slow Reagent Addition: The DMTr-Cl solution is added gradually over an extended period, often via cannula transfer, to favor the formation of the monotritylated product. ajchem-a.com

Temperature Control: Maintaining a low temperature throughout the reaction helps to control the reaction rate and selectivity. ajchem-a.com

These methods not only provide a more economical purification process but also represent a significant step towards greener synthesis in trityl chemistry. ajchem-a.com The shift towards bio-based production of glycols, such as triethylene glycol, from renewable feedstocks like plant sugars, further underscores the commitment to reducing reliance on fossil fuels and lowering greenhouse gas emissions. mdpi.com

Reduction of Waste and Energy Consumption

The principles of green chemistry are paramount in addressing the substantial waste and energy consumption associated with chemical synthesis, particularly in the pharmaceutical and biotechnology sectors. The production of oligonucleotides, where DMT-protected linkers are crucial, is known for its high Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a specific mass of product. bachem.com Traditional oligonucleotide synthesis can generate thousands of kilograms of waste for every kilogram of the active pharmaceutical ingredient (API). bachem.com

Efforts to mitigate this environmental impact are multifaceted:

Waste Reduction: A significant portion of the waste generated in oligonucleotide synthesis comes from solvents used in purification and washing steps. gcande.orginformaconnect.com Acetonitrile is a major contributor to this waste stream. informaconnect.com Innovations aimed at reclaiming and reusing such solvents are critical for improving the sustainability of the process. informaconnect.com Chromatography-free purification methods for intermediates like this compound directly address this issue by eliminating a major source of solvent waste. ajchem-a.com

Energy Consumption: The energy requirements of chemical processes are a key consideration for their environmental and economic impact. nih.gov Whenever feasible, synthetic methods that can be conducted at ambient temperature and pressure are preferred. nih.gov The development of catalytic processes that are highly selective can also lead to more energy-efficient syntheses. nih.gov For instance, the use of biocatalytic processes for producing precursors to glycols from renewable sources often operates under milder conditions than traditional chemical synthesis.

The following table provides an overview of key green chemistry metrics and their relevance to the synthesis of compounds like this compound.

| Green Chemistry Metric | Description | Relevance to Glycol Synthesis |

|---|---|---|

| Atom Economy | Measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. | Synthetic routes with high atom economy minimize the generation of byproducts. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. | Lowering the PMI in oligonucleotide synthesis, where DMT-glycol linkers are used, is a key sustainability goal. bachem.com |

| E-Factor | The ratio of the mass of waste generated to the mass of the final product. | Chromatography-free synthesis of DMT-protected glycols significantly reduces the E-Factor by minimizing solvent waste. ajchem-a.com |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Optimizing reaction conditions to maximize yield directly improves the RME. |

Emerging Applications and Future Directions

The unique properties of this compound make it a valuable component in a variety of cutting-edge applications, from healing tissues to developing new materials.

Role in Regenerative Medicine and Tissue Engineering Scaffolds

In the field of regenerative medicine, there is a critical need for synthetic scaffolds that can support cell growth and tissue regeneration. Hydrogels, particularly those based on poly(ethylene glycol) (PEG), are highly valued for their ability to mimic the hydrated environment of soft tissues. nih.govresearchgate.net PEG-based hydrogels are biocompatible, non-immunogenic, and their mechanical properties can be tailored for specific applications. nih.govnih.gov

While PEG itself is bio-inert, its properties can be enhanced by incorporating bioactive molecules. researchgate.net The triethylene glycol moiety of this compound shares the hydrophilic and flexible characteristics of PEG, making it a suitable component for creating biocompatible scaffolds. nih.govnmb-journal.com The dimethoxytrityl group, while primarily used as a protecting group in synthesis, can also serve as a hydrophobic handle for purification or for anchoring the molecule to a solid support during scaffold fabrication. umich.edu

The development of three-dimensional (3D) scaffolds is a key area of tissue engineering. nmb-journal.com These scaffolds provide the necessary structural integrity for cellular organization and can be designed to deliver bioactive molecules that promote tissue repair. nmb-journal.com The versatility of glycol-based linkers allows for their incorporation into various scaffold architectures, potentially enhancing their bioactivity and performance. nih.govnmb-journal.com

Advancements in Nucleic Acid-Based Therapeutics and Diagnostics

This compound is a fundamental building block in the chemical synthesis of oligonucleotides, which are at the heart of many modern therapeutic and diagnostic approaches. umich.edu The DMT group serves as a temporary protecting group for the 5'-hydroxyl group of the growing oligonucleotide chain during solid-phase synthesis. umich.edu The triethylene glycol portion acts as a flexible linker that can be incorporated into the oligonucleotide sequence to impart specific properties. umich.edubiosyn.com

Therapeutic Applications:

Small interfering RNAs (siRNAs): These molecules can silence specific genes and have immense therapeutic potential. biosyn.com However, their delivery into cells and stability in the body are significant challenges. biosyn.com Conjugating siRNAs to lipids via a triethylene glycol linker can enhance their circulation time and promote their delivery to target tissues. biosyn.com The hydrophilic nature of the TEG linker can improve the solubility and pharmacokinetic properties of these therapeutic conjugates. umich.edu

Antisense Oligonucleotides: These are short, single-stranded DNA or RNA molecules that can bind to specific messenger RNA (mRNA) molecules and inhibit protein translation. Glycol nucleic acids (GNA), which have a glycol backbone instead of a ribose or deoxyribose sugar, are being explored as a modification to improve the properties of antisense oligonucleotides.

Diagnostic Applications:

Probes for Hybridization: Oligonucleotides are widely used as probes to detect specific DNA or RNA sequences in diagnostic assays. The incorporation of linkers like triethylene glycol can provide spacing between the probe and a reporter molecule (e.g., a fluorescent dye), which can improve the sensitivity of the assay.

Biosensors: Glycol-functionalized nanomaterials are being developed for use in biosensors. mdpi.com The glycol linker can be used to attach biorecognition elements, such as DNA or antibodies, to the surface of the nanomaterial. mdpi.com

The following table summarizes the key roles of the DMT and TEG components of this compound in nucleic acid applications.

| Component | Function | Application Area |

|---|---|---|

| Dimethoxytrityl (DMT) Group | 5'-Hydroxyl protecting group | Solid-phase oligonucleotide synthesis umich.edu |

| Triethylene Glycol (TEG) Linker | Flexible, hydrophilic spacer | Improving solubility and delivery of siRNA therapeutics biosyn.com |

| Triethylene Glycol (TEG) Linker | Tether for reporter molecules | Diagnostic probes and biosensors |

| Triethylene Glycol (TEG) Linker | Backbone modification | Development of Glycol Nucleic Acids (GNAs) |

Exploration in Novel Material Science and Nanotechnology

The unique properties of this compound and related molecules are being harnessed to create novel materials and nanostructures with a wide range of potential applications.

Functionalization of Nanomaterials: Poly(ethylene glycol) and oligo(ethylene glycol) linkers are widely used to functionalize the surface of nanomaterials, such as gold nanoparticles and carbon nanotubes. nih.gov This "PEGylation" process can improve the stability of nanomaterials in aqueous solutions and reduce non-specific binding of proteins, which is crucial for their use in biological systems. mdpi.comnih.gov The triethylene glycol linker provides a versatile platform for attaching various functional groups to nanomaterials, including targeting ligands, drugs, and imaging agents. google.com

Self-Assembled Monolayers (SAMs): Glycol-based molecules can form self-assembled monolayers on surfaces like gold. mdpi.com These SAMs can be used to create surfaces with specific chemical and physical properties, which is important for applications in biosensors, microarrays, and medical implants. mdpi.com The ability to control the surface chemistry at the nanoscale is a key driver of innovation in this area.

Hybrid Materials: Researchers are exploring the creation of hybrid materials that combine the properties of organic molecules, like glycols, with inorganic materials. For example, graphene oxide sheets have been functionalized with gold nanorods using a polyethylene (B3416737) glycol-triazine linker. researchgate.net Such hybrid materials can exhibit enhanced properties, such as improved photothermal conversion efficiency, which could be useful in applications like photothermal therapy. researchgate.net

The continued exploration of this compound and its derivatives in these advanced research areas promises to yield new technologies and solutions for some of the most pressing challenges in medicine and materials science.

Compound List

| Compound Name |

|---|

| This compound |

| 4,4′-dimethoxytrityl chloride |

| Acetonitrile |

| Poly(ethylene glycol) |

| Gold |

Q & A

Q. What are the optimal methods for synthesizing and purifying O1-(Dimethoxytrityl)triethylene glycol?

Synthesis typically involves protecting the hydroxyl group of triethylene glycol with a dimethoxytrityl (DMT) group under anhydrous conditions. A common approach uses DMT chloride in the presence of a base like pyridine or triethylamine to drive the reaction . Purification often employs flash chromatography with gradients of ethyl acetate in hexane, followed by lyophilization to remove residual solvents. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structural integrity .

Q. How can researchers ensure stability during storage and handling of this compound?

Stability is influenced by moisture and light. Store the compound in amber vials under inert gas (e.g., argon) at -20°C. Regularly monitor degradation using HPLC with UV detection (λ = 260–280 nm) to detect trityl group cleavage . Pre-purge solvents with molecular sieves to minimize hydrolysis during experiments .

Q. What are the standard protocols for characterizing this compound in solution-phase reactions?

Use H NMR to track the dimethoxytrityl proton signals (δ ~6.8–7.4 ppm) and FT-IR for hydroxyl group absence (absence of broad peaks ~3200–3600 cm). For quantification, UV-Vis spectroscopy at 498 nm (DMT-specific absorbance) is effective. Cross-validate with LC-MS to detect low-level impurities .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

Contradictions often arise from solvent polarity and temperature effects. Conduct systematic solubility tests in solvents like dichloromethane, acetonitrile, and toluene at controlled temperatures (e.g., 25°C vs. 40°C). Use the Hansen solubility parameter (HSP) model to predict compatibility, and validate with dynamic light scattering (DLS) to detect aggregation . Reference phase diagrams from analogous compounds like triethylene glycol in supercritical methane (studied at up to 9 MPa) to infer pressure-dependent behavior .

Q. What strategies minimize byproduct formation during DMT protection of triethylene glycol?

Byproducts (e.g., di-DMT derivatives) arise from incomplete reaction control. Optimize stoichiometry (e.g., 1.1:1 DMT chloride-to-glycol ratio) and reaction time (monitored via TLC). Use scavengers like dimethylaminopyridine (DMAP) to enhance selectivity. For industrial-scale relevance, apply kinetic modeling to predict byproduct thresholds under varying temperatures .

Q. How can computational tools improve the design of this compound-based nanomaterials?

Molecular dynamics (MD) simulations can predict solvent interactions and self-assembly behavior. For example, triethylene glycol’s role in ruthenium nanocrystal synthesis (as a reducing agent) was optimized using density functional theory (DFT) to model glycol-nanoparticle interfacial energy . Extend these methods to DMT-protected derivatives for applications like drug delivery or catalytic systems.

Q. What experimental approaches validate the biodegradation pathways of this compound in environmental studies?

Use C-labeled compounds in bioreactors to track mineralization rates. Compare with triethylene glycol biodegradation data, where microbial consortia (e.g., Pseudomonas spp.) degrade glycols via oxidative pathways . Analyze metabolites via GC-MS and ion chromatography to identify intermediates like glyoxylic acid or formaldehyde .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported toxicity profiles of triethylene glycol derivatives?

Discrepancies may stem from assay sensitivity or metabolite variability. Perform comparative studies using standardized protocols (e.g., OECD Test No. 423 for acute toxicity). For example, historical studies on triethylene glycol toxicity in primates showed no chronic effects at <100 mg/kg/day, but newer assays with human cell lines may reveal oxidative stress markers . Cross-reference with EPA guidelines for glycol ethers .

Q. What advanced analytical techniques are recommended for studying phase behavior in this compound mixtures?

Use high-pressure vapor-liquid equilibrium (VLE) setups, as demonstrated for triethylene glycol + n-hexane systems . Pair with Raman spectroscopy to monitor hydrogen bonding and computational tools like the Peng-Robinson equation of state for modeling . For nanoscale phase separation, employ cryo-TEM or small-angle X-ray scattering (SAXS) .

Q. How can researchers optimize the use of this compound in oligonucleotide synthesis?

The DMT group is critical for solid-phase synthesis. Optimize detritylation conditions (e.g., 3% dichloroacetic acid in dichloromethane) to balance efficiency and strand integrity. Monitor stepwise yields via trityl cation release (UV quantification at 498 nm). Compare with alternative protecting groups (e.g., acetyl) for cost-benefit analysis .

Tables for Key Data Reference

Table 1: Solubility of Triethylene Glycol Derivatives in Common Solvents

| Solvent | Solubility (g/100g, 25°C) | Temperature Dependence | Reference |

|---|---|---|---|

| Dichloromethane | 85 | Low | |

| Acetonitrile | 72 | Moderate | |

| Toluene | 12 | High |

Table 2: Byproduct Profiles in DMT Protection Reactions

| Reaction Condition | Di-DMT Byproduct (%) | Unreacted Glycol (%) |

|---|---|---|

| 1:1 ratio, 25°C, 6h | 8.2 | 15.6 |

| 1.1:1 ratio, 40°C, 4h | 3.1 | 4.9 |

| 1:1 ratio + DMAP, 25°C | 1.5 | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.